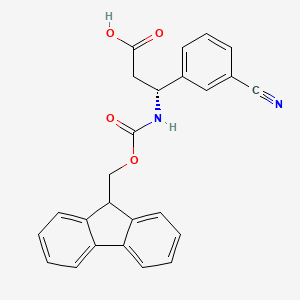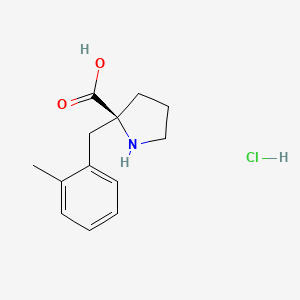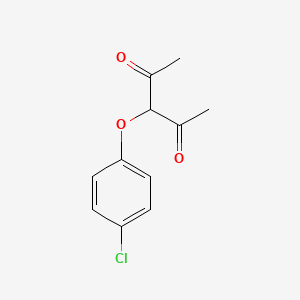
3-(4-Chlorophenoxy)pentane-2,4-dione
Vue d'ensemble
Description
“3-(4-Chlorophenoxy)pentane-2,4-dione” is a chemical compound with the molecular formula C11H11ClO3 . It has a molecular weight of 226.656 g/mol . The IUPAC name for this compound is 3-(4-Chlorphenoxy)pentan-2,4-dion .
Synthesis Analysis
A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives . The method is based on the Finkelstein reaction .Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenoxy)pentane-2,4-dione” has been investigated by means of ab initio and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions of “3-(4-Chlorophenoxy)pentane-2,4-dione” involve the conversion of chloro derivatives into more reactive iodo derivatives . This process is based on the Finkelstein reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenoxy)pentane-2,4-dione” include a molecular weight of 226.656 g/mol and a density of 1.218g/cm3 . The boiling point is 325.2ºC at 760 mmHg .Applications De Recherche Scientifique
Molecular Structure and Vibrational Assignment
A study conducted by Tayyari et al. (2008) investigated the molecular structure of 3-chloro-pentane-2,4-dione, comparing it with its parent compound, pentane-2,4-dione, through ab initio and Density Functional Theory (DFT) calculations. The research found that the hydrogen bond strength in the chlorinated derivative is stronger, which is reflected in the stretching and bending frequencies of the molecule. This provides insights into the electronic and structural effects of halogenation on β-diketones Tayyari et al., 2008.
Synthesis and Characterization of Metal-Organic Frameworks
Another study highlighted the use of β-diketone derivatives as ligands for synthesizing mixed metal–organic frameworks (MMOFs). Gildenast et al. (2020) explored the synthesis of MMOFs using 3-(4-Methylthiophenyl)pentane-2,4-dione, demonstrating its utility in bridging metal cations to form semiporous structures. This research showcases the potential of β-diketones in constructing novel materials with applications in catalysis, gas storage, and separation Gildenast et al., 2020.
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLFYCEZZCVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384071 | |
| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)pentane-2,4-dione | |
CAS RN |
31168-10-2 | |
| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



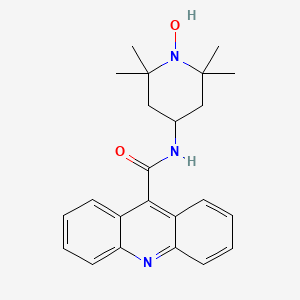
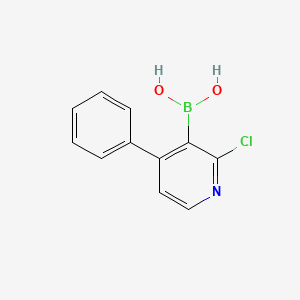
![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)
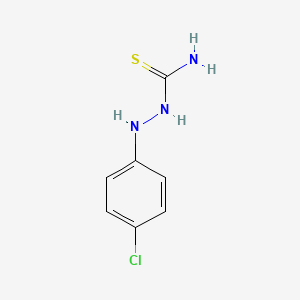
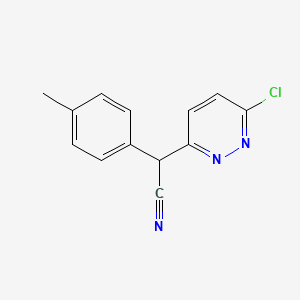
![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
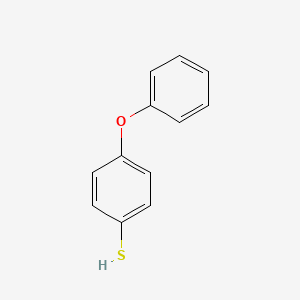
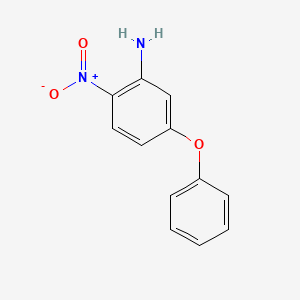
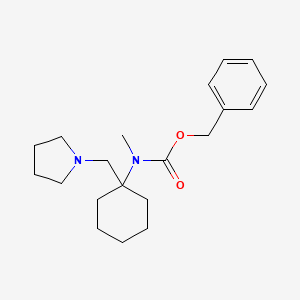
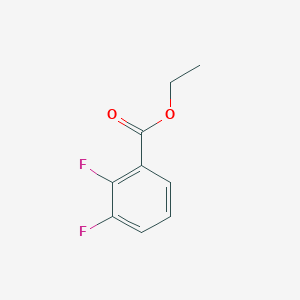
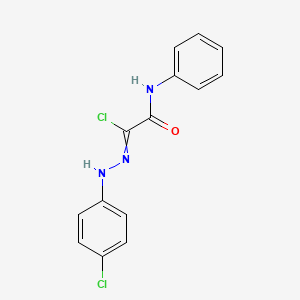
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)
